Pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . These compounds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities . This suggests that these compounds may interact with targets that play crucial roles in these biological processes.
Pharmacokinetics
It’s known that the synthesized compounds have high theoretical affinity values to the 18-kda translocator protein (tspo) and a favorable profile of admet characteristics .
Action Environment
It’s known that many pyrrolopyrazine derivatives have been isolated from various environments, including plants, microbes, soil, and marine life . This suggests that these compounds may exhibit different activities in different environments.
Biochemical Analysis
Biochemical Properties
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid plays a crucial role in various biochemical reactions. It has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The compound interacts with several enzymes and proteins, including kinases, which are crucial for cell signaling pathways. These interactions often result in the inhibition of kinase activity, thereby affecting various cellular processes .
Cellular Effects
This compound influences several cellular functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt the normal function of microbial cells, leading to cell death . Additionally, its anti-inflammatory and antioxidant activities indicate that it can modulate inflammatory responses and reduce oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with kinases results in the inhibition of kinase activity, which in turn affects downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, which may have therapeutic implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic processes . These interactions can influence the overall metabolic state of cells and organisms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-a]pyrazine-3-carboxylic acid can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . One common synthetic route involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling, pyrazole formation, and cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Additionally, it has applications in the pharmaceutical industry for drug discovery and development .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include 5H-pyrrolo[2,3-b]pyrazine and 6H-pyrrolo[3,4-b]pyrazine, which also exhibit various biological activities but differ in their specific targets and mechanisms of action . The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBAPDMQXJFUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626516 | |
Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-53-0 | |
Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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